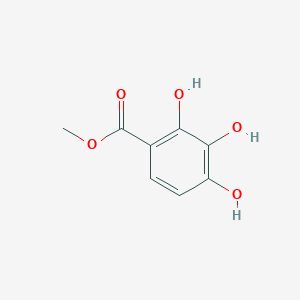
2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-3-bromopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-3-bromopyridine is a complex organic compound that features a pyrrolidine ring, a benzylsulfonyl group, and a bromopyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-3-bromopyridine typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the benzylsulfonyl group, and finally, the bromopyridine moiety. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce waste, and ensure consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-3-bromopyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-3-bromopyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Industry: It can be used in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-3-bromopyridine involves its interaction with specific molecular targets. The benzylsulfonyl group can form strong interactions with proteins or enzymes, while the pyrrolidine ring can enhance the compound’s binding affinity. The bromopyridine moiety can participate in various chemical reactions, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar biological activities.
Benzylsulfonyl compounds: These compounds contain the benzylsulfonyl group and are used in various chemical and biological applications.
Bromopyridine derivatives: These compounds feature the bromopyridine moiety and are used in organic synthesis and medicinal chemistry.
Uniqueness
2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-3-bromopyridine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-(1-benzylsulfonylpyrrolidin-3-yl)oxy-3-bromopyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c17-15-7-4-9-18-16(15)22-14-8-10-19(11-14)23(20,21)12-13-5-2-1-3-6-13/h1-7,9,14H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAAKULUMYHBPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2880749.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/new.no-structure.jpg)
![N,N-diethyl-2-{3-[2-oxo-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B2880753.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2880756.png)
![[4-(4-Phenylpiperazin-1-yl)oxan-4-yl]methanamine](/img/structure/B2880757.png)

![1-(4-methoxybenzyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2880763.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2880766.png)



![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide](/img/structure/B2880771.png)
